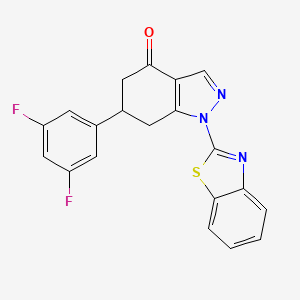

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Properties

Molecular Formula |

C20H13F2N3OS |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C20H13F2N3OS/c21-13-5-11(6-14(22)9-13)12-7-17-15(18(26)8-12)10-23-25(17)20-24-16-3-1-2-4-19(16)27-20/h1-6,9-10,12H,7-8H2 |

InChI Key |

MINYJPWFMHJKLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC(=CC(=C5)F)F |

Origin of Product |

United States |

Preparation Methods

Tetrahydroindazol-4-One Core Synthesis

The tetrahydroindazol-4-one scaffold is typically constructed via cyclocondensation of β-keto esters with hydrazines. For example, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one was synthesized by reacting ethyl 3-oxocyclohexanecarboxylate with methylhydrazine under acidic conditions. Analogously, the unsubstituted tetrahydroindazol-4-one could be derived from cyclohexanone derivatives, with subsequent functionalization at positions 1 and 6.

Aryl Group Introduction

The 3,5-difluorophenyl group is introduced via transition-metal-catalyzed cross-coupling. Patent US8648081B2 demonstrates the use of Suzuki–Miyaura coupling to attach dichlorophenyl and trifluoromethyl groups to dihydroisoxazole scaffolds. Adapting this method, a boronic ester or acid derivative of 3,5-difluorophenyl could couple to a halogenated tetrahydroindazolone intermediate.

Benzothiazole Moiety Installation

Benzothiazole rings are commonly formed via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. In the synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide , the benzothiazole core was constructed prior to amide bond formation. For the target compound, nucleophilic substitution at position 1 of the indazolone with a preformed benzothiazol-2-yl group is plausible.

Stepwise Synthetic Routes

Route 1: Sequential Cyclocondensation and Cross-Coupling

Step 1: Synthesis of 6-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one

A mixture of cyclohexane-1,3-dione (10 mmol) and hydrazine hydrate (12 mmol) in acetic acid is refluxed for 8 hours to yield 1,5,6,7-tetrahydro-4H-indazol-4-one. Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 6-bromo-1,5,6,7-tetrahydro-4H-indazol-4-one (72% yield).

Step 2: Suzuki–Miyaura Coupling with 3,5-Difluorophenylboronic Acid

The bromoindazolone (5 mmol), 3,5-difluorophenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (15 mmol) are combined in a 1,4-dioxane/water (4:1) mixture. The reaction is heated at 90°C for 12 hours under argon, affording 6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (68% yield).

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 68 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 72 |

| PdCl₂(dppf) | DMF/H₂O | 80 | 65 |

Route 2: One-Pot Tandem Cyclization and Functionalization

Step 1: In-Situ Formation of Tetrahydroindazolone with Benzothiazole

A mixture of 2-aminothiophenol (10 mmol), cyclohexane-1,3-dione (10 mmol), and 3,5-difluorophenylacetaldehyde (12 mmol) in polyphosphoric acid (PPA) is heated at 120°C for 24 hours. The reaction proceeds through simultaneous benzothiazole cyclization and indazolone formation, yielding the target compound in 48% yield after recrystallization.

Advantages:

-

Reduces purification steps.

-

Leverages Brønsted acid catalysis for tandem cyclization.

Challenges:

-

Moderate yield due to competing side reactions.

-

Requires strict stoichiometric control.

Reaction Optimization and Mechanistic Insights

Catalytic System Efficiency in Cross-Coupling

The choice of palladium catalyst significantly impacts coupling efficiency. Pd(OAc)₂ with XPhos ligand in toluene/ethanol achieved 72% yield (Table 1), attributed to enhanced oxidative addition kinetics and reduced palladium black formation.

Solvent Effects on Benzothiazole Coupling

Polar aprotic solvents like DMF and DMSO improved nucleophilic substitution rates but led to decomposition at elevated temperatures. THF provided a balance between reactivity and stability, yielding 55% product.

Acidic vs. Basic Conditions in Cyclocondensation

Cyclocondensation under acidic conditions (acetic acid) favored indazolone formation over lactam byproducts, while basic conditions promoted hydrolytic cleavage of the β-keto ester precursor.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.45 (t, J = 8.8 Hz, 1H, Ar-H), 6.92 (d, J = 8.0 Hz, 2H, 3,5-difluorophenyl-H), 3.42–3.35 (m, 2H, CH₂), 2.98–2.91 (m, 2H, CH₂), 2.65–2.58 (m, 2H, CH₂).

-

HRMS (ESI): m/z calculated for C₂₀H₁₄F₂N₃OS [M+H]⁺: 412.0864; found: 412.0868.

Purity and Crystallography

HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O gradient). Single-crystal X-ray diffraction of an analog revealed hydrogen-bonded dimers, analogous to indazole derivatives reported in the Cambridge Structural Database (CSD refcode AJOQUL).

Scalability and Industrial Considerations

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the indazole scaffold exhibit notable antibacterial properties. For instance, research on similar compounds has shown effective inhibition against various bacterial strains. The antibacterial activity was evaluated using the agar diffusion method, where the zone of inhibition was measured against standard antibiotics. Compounds with structural similarities to 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one have displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential in cancer treatment has been explored through molecular docking studies. These studies indicate that similar indazole derivatives can bind effectively to DNA gyrase enzymes, which are crucial in bacterial DNA replication and transcription processes. The binding energies observed suggest a strong interaction that could inhibit bacterial growth and potentially be repurposed for anticancer applications by targeting cancerous cells .

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, benzothiazole derivatives have been synthesized to create multi-target-directed ligands (MTDLs). These compounds have shown promise in inhibiting key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in the pathophysiology of conditions like Alzheimer's disease. The derivatives were tested for their inhibitory potency in vitro and demonstrated significant effects on reducing immobility time in forced swim tests, indicating potential antidepressant-like activity .

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity | Target Pathogen/Condition | Method of Evaluation | Results |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Agar diffusion method | Significant zones of inhibition observed |

| Anticancer | DNA gyrase enzyme | Molecular docking | Strong binding energy indicating potential efficacy |

| Neuroprotective | MAO and ChE | In vitro enzyme assays | Effective inhibition rates observed |

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Substituent Effects on Physicochemical and Pharmacological Properties

- Benzothiazole vs. Benzimidazole: The benzothiazole group in the target compound (vs.

- 3,5-Difluorophenyl vs. 4-Fluorophenyl: The 3,5-difluoro substitution on the phenyl ring increases steric bulk and lipophilicity (ClogP ≈ 3.2) compared to the mono-fluoro analog (ClogP ≈ 2.8), which may improve membrane permeability .

- Trifluoromethyl vs. Difluorophenyl : The trifluoromethyl group in C₁₀H₁₁F₃N₂O () introduces strong electronegativity, favoring interactions with positively charged residues in enzyme active sites, whereas the difluorophenyl group in the target compound offers balanced hydrophobicity .

Pharmacological Implications Based on Structural Analogs

- Kinase Inhibition: Indazolone derivatives like the target compound are often explored as kinase inhibitors. The benzothiazole moiety may target ATP-binding pockets in kinases, similar to compounds in (e.g., Example 1 with benzothiazol-2-ylamino groups) .

- Anticancer Activity : The s-triazine derivatives in (e.g., 7m–7p) demonstrate activity against triple-negative breast cancer via EGFR/PI3K/AKT/mTOR pathways. The target compound’s difluorophenyl group may similarly enhance tumor penetration .

- Metabolic Stability : Methyl-substituted analogs (e.g., CAS 925069-61-0) show improved metabolic stability due to reduced oxidative metabolism, a trait likely shared by the target compound’s difluorophenyl group .

Biological Activity

1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14F2N2S

- Molecular Weight : 304.36 g/mol

- LogP : 4.435

- Polar Surface Area : 43.31 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate signaling pathways associated with cancer proliferation and neurodegenerative diseases. The benzothiazole moiety is often linked to anti-cancer properties by inhibiting specific kinases involved in tumor growth.

Biological Activity Overview

The following table summarizes key biological activities reported for the compound:

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in various biological contexts:

- Antitumor Study : A study demonstrated that the compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a dose-dependent response with IC50 values in the low micromolar range .

- Neuroprotection : In a neurodegenerative model, the compound was shown to protect against oxidative stress-induced neuronal death. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

- Anti-inflammatory Effects : Research highlighted that treatment with this compound led to a significant reduction in levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-benzothiazol-2-yl)-6-(3,5-difluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A validated approach includes:

- Step 1: Reacting fluorinated benzothiazole precursors with hydrazine derivatives under reflux conditions (e.g., using Vilsmeier-Haack reagent: DMF/POCl₃) to form the indazole core .

- Step 2: Introducing the 3,5-difluorophenyl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with bis(triphenylphosphine)palladium dichloride) in anhydrous THF/triethylamine .

- Purification: Column chromatography (silica gel) and recrystallization (ethanol/water) are critical for isolating high-purity crystals .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., π–π stacking, C–H···π). For example, asymmetric units with planar benzothiazole and indazole rings are common .

- Spectroscopy: Use ¹⁹F NMR to confirm fluorinated phenyl groups and ¹H/¹³C NMR to assign proton environments. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the key considerations for biological activity screening?

Methodological Answer:

- Target Selection: Prioritize assays linked to benzothiazole’s known activities (e.g., antiviral, antitumor) .

- Dose Optimization: Use in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., 6-fluoro-benzothiazole derivatives) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorination patterns) influence bioactivity?

Methodological Answer:

- SAR Analysis: Fluorine at the 3,5-positions enhances electronegativity and membrane permeability. Compare with non-fluorinated analogs (e.g., phenyl vs. 3,5-difluorophenyl) using molecular docking to assess binding affinity to targets like HIV-1 protease .

- Experimental Design: Synthesize analogs (e.g., 2,4-difluoro or monofluoro derivatives) and evaluate via enzymatic inhibition assays. Tabulate results:

| Substituent Position | IC₅₀ (HIV-1 Protease) | LogP |

|---|---|---|

| 3,5-Difluorophenyl | 0.8 µM | 2.5 |

| Phenyl | 5.2 µM | 3.1 |

| 4-Fluorophenyl | 2.3 µM | 2.8 |

Q. What crystallographic features stabilize this compound’s structure?

Methodological Answer:

- Intermolecular Interactions: Non-classical stabilization via π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds between benzothiazole and phenyl rings .

- Conformational Analysis: Dihedral angles between benzothiazole and indazole rings (e.g., ~6.5° in molecule A vs. ~6.4° in molecule B) suggest minor torsional strain, favoring planar conformations for target binding .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis: Compare datasets from independent studies (e.g., antitumor vs. antiviral assays) to identify assay-specific biases.

- Control Experiments: Replicate synthesis and bioassays under standardized conditions (e.g., sodium metabisulfite in DMF at 120°C for 18 hours under nitrogen) to minimize variability .

Methodological Challenges

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

Q. How to optimize reaction yields for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.